ethyl 4-({[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that features a benzimidazole moiety, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-benzenediamine with various aldehydes. This reaction can be catalyzed by acids or bases and often requires heating . For ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE, the synthesis might involve the following steps:
Formation of Benzimidazole Core: Condensation of o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of Pyrrolidinyl Group: Reaction of the benzimidazole core with a pyrrolidine derivative.
Coupling with Benzoate: The final step involves coupling the intermediate with ethyl 4-aminobenzoate under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, antihypertensive, and anti-inflammatory properties.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs)
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(1H-1,3-BENZIMIDAZOL-2-YL)-1-PYRROLIDINYL]CARBONYL}AMINO)BENZOATE involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with DNA synthesis, protein synthesis, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: A benzimidazole derivative used as an anticoagulant.
Bilastine: An antihistamine that also contains a benzimidazole moiety.
Properties
Molecular Formula |
C21H22N4O3 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H22N4O3/c1-2-28-20(26)14-9-11-15(12-10-14)22-21(27)25-13-5-8-18(25)19-23-16-6-3-4-7-17(16)24-19/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
UFLZAGMQYWSORB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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